Cas no 68844-42-8 (2-chloroquinoline-3-thiol)

2-Chloroquinoline-3-thiol is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at the 2-position and a thiol group at the 3-position. This structure imparts reactivity suitable for diverse synthetic applications, particularly in the preparation of pharmacologically active compounds and functionalized quinoline derivatives. The presence of both electrophilic (chloro) and nucleophilic (thiol) groups enables versatile transformations, including nucleophilic substitution and metal-catalyzed coupling reactions. Its utility extends to serving as a key intermediate in medicinal chemistry and materials science. The compound’s stability under standard conditions and well-documented reactivity profile make it a reliable building block for researchers in organic synthesis and drug development.
2-chloroquinoline-3-thiol structure
2-chloroquinoline-3-thiol structure
Product name:2-chloroquinoline-3-thiol
CAS No:68844-42-8
MF:C9H6ClNS
Molecular Weight:195.668639659882
CID:6130708
PubChem ID:12479732

2-chloroquinoline-3-thiol 化学的及び物理的性質

名前と識別子

    • 2-chloroquinoline-3-thiol
    • 3-Quinolinethiol, 2-chloro-
    • EN300-1967270
    • 68844-42-8
    • インチ: 1S/C9H6ClNS/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H
    • InChIKey: YKKIJUDZJBJCHL-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C=C(S)C=1Cl

計算された属性

  • 精确分子量: 194.9909481g/mol
  • 同位素质量: 194.9909481g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 13.9Ų

じっけんとくせい

  • 密度みつど: 1.384±0.06 g/cm3(Predicted)
  • Boiling Point: 334.2±22.0 °C(Predicted)
  • 酸度系数(pKa): 4.09±0.30(Predicted)

2-chloroquinoline-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1967270-0.1g
2-chloroquinoline-3-thiol
68844-42-8
0.1g
$1031.0 2023-09-16
Enamine
EN300-1967270-5.0g
2-chloroquinoline-3-thiol
68844-42-8
5g
$3396.0 2023-06-03
Enamine
EN300-1967270-5g
2-chloroquinoline-3-thiol
68844-42-8
5g
$3396.0 2023-09-16
Enamine
EN300-1967270-0.05g
2-chloroquinoline-3-thiol
68844-42-8
0.05g
$983.0 2023-09-16
Enamine
EN300-1967270-1.0g
2-chloroquinoline-3-thiol
68844-42-8
1g
$1172.0 2023-06-03
Enamine
EN300-1967270-0.5g
2-chloroquinoline-3-thiol
68844-42-8
0.5g
$1124.0 2023-09-16
Enamine
EN300-1967270-1g
2-chloroquinoline-3-thiol
68844-42-8
1g
$1172.0 2023-09-16
Enamine
EN300-1967270-10g
2-chloroquinoline-3-thiol
68844-42-8
10g
$5037.0 2023-09-16
Enamine
EN300-1967270-0.25g
2-chloroquinoline-3-thiol
68844-42-8
0.25g
$1078.0 2023-09-16
Enamine
EN300-1967270-10.0g
2-chloroquinoline-3-thiol
68844-42-8
10g
$5037.0 2023-06-03

2-chloroquinoline-3-thiol 関連文献

2-chloroquinoline-3-thiolに関する追加情報

Professional Introduction to 2-chloroquinoline-3-thiol (CAS No: 68844-42-8)

2-chloroquinoline-3-thiol, identified by the Chemical Abstracts Service Number (CAS No) 68844-42-8, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The presence of both a chlorine substituent and a thiol group on the quinoline backbone imparts unique chemical properties, making it a valuable scaffold for designing novel therapeutic agents.

The structural features of 2-chloroquinoline-3-thiol contribute to its reactivity and potential biological functions. The chlorine atom at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the thiol group (-SH) serves as a versatile functional handle for further derivatization. These characteristics have positioned this compound as a key intermediate in synthetic chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents.

In recent years, quinoline derivatives have been extensively studied for their pharmacological properties. Notably, modifications of the quinoline core have led to the discovery of several FDA-approved drugs, including chloroquine and hydroxychloroquine, which are widely used for malaria treatment and autoimmune diseases. The introduction of sulfur-containing heterocycles has further expanded the pharmacological repertoire of quinoline-based compounds. 2-chloroquinoline-3-thiol represents an intriguing example where sulfur plays a critical role in modulating biological activity.

One of the most compelling aspects of 2-chloroquinoline-3-thiol is its potential as a precursor for drug candidates targeting infectious diseases. Quinolines have long been recognized for their efficacy against parasites and bacteria. The thiol group in this compound can be oxidized to form disulfides or conjugated with other bioactive molecules to enhance target specificity. Recent studies have demonstrated that quinoline derivatives with sulfur modifications exhibit improved binding affinity to bacterial enzymes and viral proteases, suggesting their utility in combating resistant pathogens.

Moreover, the reactivity of the thiol group allows for facile coupling with biomolecules such as peptides and proteins. This property has been exploited in the development of protease inhibitors, which are crucial in treating viral infections like HIV and hepatitis C. For instance, research has shown that incorporating thiol-containing quinolines into protease inhibitors can lead to more potent and selective inhibitors due to improved interactions with the target enzyme's active site.

The synthesis of 2-chloroquinoline-3-thiol involves multi-step organic transformations that highlight its synthetic versatility. Typically, the compound is prepared through chlorination of quinoline followed by thiourea-mediated cyclization or direct functionalization at the 3-position using sulfur-based reagents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for medicinal chemistry applications.

In academic research, 2-chloroquinoline-3-thiol has been employed as a building block for exploring structure-activity relationships (SAR) in quinoline derivatives. By systematically modifying substituents at different positions on the quinoline ring, researchers can gain insights into how structural changes influence biological activity. This approach has been instrumental in identifying lead compounds with enhanced pharmacokinetic profiles and reduced toxicities.

The pharmacological evaluation of 2-chloroquinoline-3-thiol has revealed promising results in preclinical studies. Initial assays have indicated that this compound exhibits inhibitory effects against certain bacterial strains and viral enzymes. Additionally, its ability to cross cell membranes suggests potential applications in drug delivery systems targeting intracellular pathogens. These findings underscore its significance as a candidate for further development into therapeutic agents.

From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding modes of 2-chloroquinoline-3-thiol with biological targets. These studies have provided valuable insights into how the chlorine and thiol groups interact with receptor sites, guiding rational drug design efforts. By integrating experimental data with computational predictions, researchers can optimize the compound's potency and selectivity.

The industrial relevance of 2-chloroquinoline-3-thiol is further highlighted by its incorporation into novel drug formulations under development by pharmaceutical companies. Several clinical trials are underway evaluating quinoline-based compounds derived from this scaffold for treating chronic infections and cancers. The success of these trials would solidify 2-chloroquinoline-3-thiol's role as a cornerstone in modern medicinal chemistry.

In conclusion,2-chloroquinoline-3-thiol (CAS No: 68844-42-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications and biological applications, making it an indispensable tool for drug discovery efforts targeting infectious diseases and other therapeutic areas. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is undeniable.

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